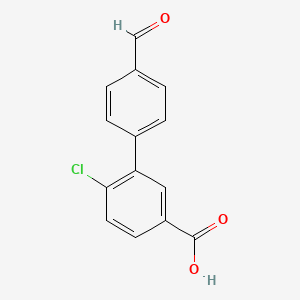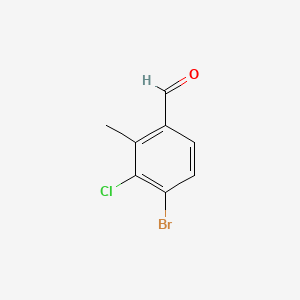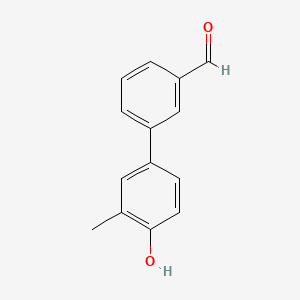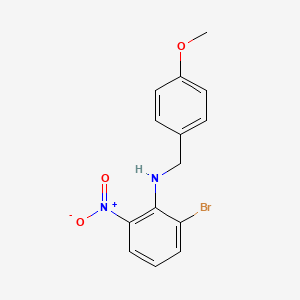
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a chemical compound with the molecular formula C14H13BrN2O3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline consists of a benzene ring substituted with a methoxy group and a benzyl group, which is further substituted with a bromine atom and a nitro group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline include a predicted boiling point of 458.5±45.0 °C and a predicted density of 1.521±0.06 g/cm3 . It should be stored at room temperature in a dark place .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Research has shown that halogenated anilines and their derivatives are key intermediates in the synthesis of various pharmacologically active compounds. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, and analgesic material, highlights the importance of halogenated compounds in drug development (Qiu, Gu, Zhang, & Xu, 2009). This study underscores the relevance of innovative synthesis methods for halogenated compounds in enhancing pharmaceutical manufacturing processes.
Antioxidant and Anticancer Properties
The conjugation of natural compounds with nitroxyl radicals, including those with structures similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has been explored for creating pharmacological agents. These "hybrid" compounds exhibit strengthened biological activity, reduced general toxicity, or increased selective cytotoxicity, suggesting potential applications in cancer therapy (Grigor’ev, Tkacheva, & Morozov, 2014).
Advanced Materials and Liquid Crystals
The study of methylene-linked liquid crystal dimers, including compounds with functional groups similar to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, has revealed their potential in forming a twist-bend nematic phase. This discovery opens up new avenues for the development of advanced materials with unique optical and electronic properties, which can be exploited in displays and photonic devices (Henderson & Imrie, 2011).
Environmental and Analytical Chemistry
Analytical methods for determining antioxidant activity also relate to the broader field of studying the properties of compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. These methods are crucial for understanding the antioxidant capacity of various substances, which has implications for food science, medicine, and environmental science (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety information for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHKMSBGUXUOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681487 |
Source


|
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline | |
CAS RN |
1215205-09-6 |
Source


|
| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

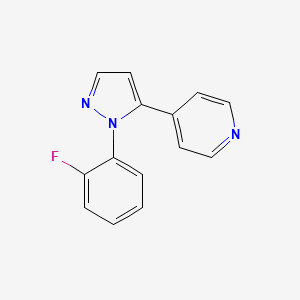
![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)

